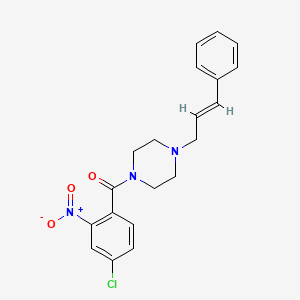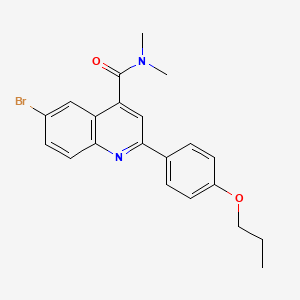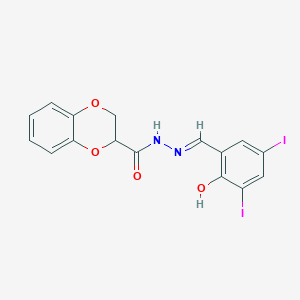
1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine (CNPP) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CNPP is a piperazine derivative that has been synthesized through various methods and has shown promising results in biochemical and physiological studies.
作用機序
The mechanism of action of 1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine is not fully understood, but it is believed to involve the inhibition of various cellular pathways. This compound has been shown to inhibit the activity of enzymes involved in cancer cell growth, such as matrix metalloproteinases. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines by suppressing the activity of nuclear factor-kappa B (NF-κB).
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits cancer cell growth, reduces the production of pro-inflammatory cytokines, and exhibits antimicrobial activity. In vivo studies have shown that this compound reduces tumor growth and inflammation in animal models.
実験室実験の利点と制限
One of the advantages of using 1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine in lab experiments is its potential therapeutic applications. This compound has shown promising results in inhibiting cancer cell growth, reducing inflammation, and exhibiting antimicrobial activity. Additionally, this compound is relatively easy to synthesize and has been shown to have high purity. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.
将来の方向性
There are several future directions for 1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine research. One direction is to further investigate the mechanism of action of this compound. Understanding the cellular pathways involved in this compound's therapeutic effects could lead to the development of more targeted therapies. Another direction is to determine the safety and efficacy of this compound in vivo. Animal studies are needed to determine the potential toxicity and therapeutic efficacy of this compound. Additionally, future studies could investigate the potential use of this compound in combination with other therapies to enhance its therapeutic effects.
合成法
1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine can be synthesized through multiple methods, including the reaction of 1-(4-chloro-2-nitrophenyl)piperazine with cinnamaldehyde in the presence of a base. Another method involves the reaction of 1-(4-chloro-2-nitrophenyl)piperazine with cinnamyl alcohol in the presence of a catalyst. Both methods have been reported to yield high purity this compound.
科学的研究の応用
1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been extensively studied for its potential therapeutic applications, including its anti-cancer, anti-inflammatory, and anti-microbial properties. This compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, this compound has demonstrated antimicrobial activity against various bacterial strains.
特性
IUPAC Name |
(4-chloro-2-nitrophenyl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3/c21-17-8-9-18(19(15-17)24(26)27)20(25)23-13-11-22(12-14-23)10-4-7-16-5-2-1-3-6-16/h1-9,15H,10-14H2/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MISLXTACRFCLJW-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-dimethyl-2-(3-methylphenyl)-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5974743.png)
![4-{2-[(4-chlorophenyl)thio]propanoyl}-2,6-dimethylmorpholine](/img/structure/B5974749.png)
![N-(2,3-dihydro-1H-inden-2-yl)-2-[3-oxo-1-(3-pyridinylmethyl)-2-piperazinyl]acetamide](/img/structure/B5974763.png)

![5-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-piperidinone](/img/structure/B5974784.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B5974792.png)
![2-{[1-(3,3-dimethylcyclohexyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B5974796.png)
![N-{[1-(3,4-dimethylbenzoyl)-3-piperidinyl]methyl}-4-fluorobenzamide](/img/structure/B5974801.png)
![1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-N-phenyl-3-piperidinamine](/img/structure/B5974813.png)

![5-{[4-(5-chloro-2-pyridinyl)-1-piperazinyl]carbonyl}-1-[2-(2-pyridinyl)ethyl]-2-piperidinone](/img/structure/B5974816.png)
![3,5-dichloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5974822.png)
